3-chloro-N-(2,4-dimethylphenyl)benzamide 3-chloro-N-(2,4-dimethylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 196700-86-4
VCID: VC8461621
InChI: InChI=1S/C15H14ClNO/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)
SMILES: CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73 g/mol

3-chloro-N-(2,4-dimethylphenyl)benzamide

CAS No.: 196700-86-4

Cat. No.: VC8461621

Molecular Formula: C15H14ClNO

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(2,4-dimethylphenyl)benzamide - 196700-86-4

Specification

CAS No. 196700-86-4
Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
IUPAC Name 3-chloro-N-(2,4-dimethylphenyl)benzamide
Standard InChI InChI=1S/C15H14ClNO/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)
Standard InChI Key QELIKGWXXVXBOT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Chloro-N-(2,4-dimethylphenyl)benzamide belongs to the benzamide class, featuring a benzoyl group linked to a 2,4-dimethyl-substituted aniline via an amide bond. Key structural attributes include:

PropertyValue
Molecular FormulaC15H14ClNO\text{C}_{15}\text{H}_{14}\text{ClNO}
Molar Mass259.73 g/mol
CAS Registry Number196700-86-4
IUPAC Name3-Chloro-N-(2,4-dimethylphenyl)benzamide

The chloro substituent at the 3-position and methyl groups at the 2- and 4-positions of the aniline ring introduce steric and electronic effects that modulate reactivity and intermolecular interactions .

Crystallographic Insights

While direct crystallographic data for this compound is limited, structural analogs such as 2-chloro-N-(2,3-dimethylphenyl)benzamide (CAS: 853312-13-7) provide valuable comparisons. In these analogues:

  • The amide group adopts an anti conformation, with the N–H and C=O bonds oriented oppositely .

  • The benzoyl and aniline rings form dihedral angles of approximately 60° with the amide plane, while the angle between the two aromatic rings ranges from 7.7° to 59.2°, depending on substituent positions .

  • Intermolecular N–H···O hydrogen bonds and C–H···π interactions stabilize crystal packing, forming chains or layered architectures .

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is synthesized via a two-step process:

  • Formation of Benzoyl Isothiocyanate: Substituted benzoyl chloride reacts with potassium thiocyanate to form benzoyl isothiocyanate.

  • Coupling with 2,4-Dimethylaniline: The isothiocyanate intermediate reacts with 2,4-dimethylaniline under reflux conditions to yield the target benzamide .

Example Reaction:

Benzoyl chloride+KSCNBenzoyl isothiocyanate2,4-dimethylaniline3-Chloro-N-(2,4-dimethylphenyl)benzamide\text{Benzoyl chloride} + \text{KSCN} \rightarrow \text{Benzoyl isothiocyanate} \xrightarrow{\text{2,4-dimethylaniline}} \text{3-Chloro-N-(2,4-dimethylphenyl)benzamide}

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing synthesis time from hours to minutes. This method improves yields (65–80%) by promoting rapid thermal activation and minimizing side reactions .

Physicochemical Properties and Spectral Characterization

Spectroscopic Data

  • IR Spectroscopy: Key peaks include ν(N–H)\nu(\text{N–H}) at 3158–3384 cm1^{-1}, ν(C=O)\nu(\text{C=O}) at 1660–1691 cm1^{-1}, and ν(C–Cl)\nu(\text{C–Cl}) at 755–769 cm1^{-1} .

  • 1H^1\text{H} NMR: Aromatic protons resonate at δ 7.10–8.12 ppm, while methyl groups appear as singlets near δ 2.20 ppm. The amide N–H proton is observed at δ 10.53–12.62 ppm .

  • Mass Spectrometry: The molecular ion peak [M]+[M]^+ appears at m/z 259.73, consistent with the molecular formula .

Industrial and Material Science Applications

Chemical Intermediate

The compound serves as a precursor for synthesizing thiourea derivatives, which are explored as:

  • Corrosion inhibitors in metallurgy.

  • Ligands for transition-metal catalysts in organic synthesis .

Crystallographic Relevance

The propensity for N–H···O hydrogen bonding makes it a candidate for designing supramolecular architectures, such as metal-organic frameworks (MOFs) or co-crystals with tunable physicochemical properties .

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